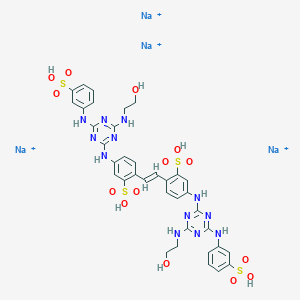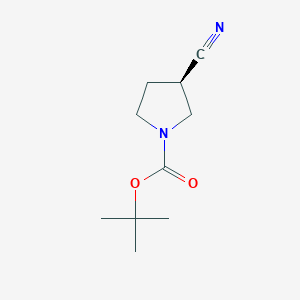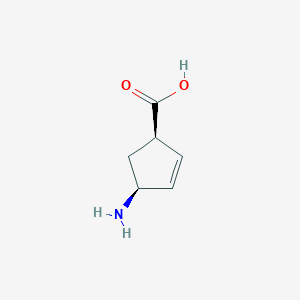
2-Amino-5-ethylpyrazine
説明
2-Amino-5-ethylpyrazine is a chemical compound with the CAS Number: 13535-07-4 and a molecular weight of 123.16 . It is also known by its IUPAC name, 5-ethyl-2-pyrazinamine .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-ethylpyrazine is represented by the linear formula C6H9N3 . The InChI code for this compound is 1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) .Physical And Chemical Properties Analysis
2-Amino-5-ethylpyrazine is a solid at room temperature . It has a molecular weight of 123.16 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Bioactive Compound Development
2,5-Diketopiperazines (DKPs), which share a similar structural motif with pyrazines, are known for their diverse bioactive properties. These compounds have been explored for their potential in drug discovery due to their anti-tumor, neuroprotective, immune and metabolic regulatory, and antibiotic activities, among others. The research into DKPs highlights the chemical versatility and medicinal potential of cyclic compounds, suggesting that 2-Amino-5-ethylpyrazine could also hold significant bioactive potential in similar applications (Wang, Wang, Ma, & Zhu, 2013).
Environmental and Agricultural Sciences
Studies on herbicides like atrazine reveal the importance of understanding the environmental impact and mechanisms of action of chemical compounds. Research into the bioremediation and toxicological profiles of such compounds is crucial for developing safer and more effective agricultural chemicals. This area of research might be relevant for evaluating the environmental impact and applications of 2-Amino-5-ethylpyrazine in similar contexts (Fan & Song, 2014).
Analytical Chemistry Applications
The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the detection of amino acids showcases the integration of chemical compounds with technology for analytical applications. This research area highlights the potential for 2-Amino-5-ethylpyrazine to be used in the development of novel analytical tools for detecting biologically significant molecules (Dinu & Apetrei, 2022).
Biomedical Research
Research on compounds like Chlorogenic Acid (CGA) demonstrates the broad spectrum of pharmacological activities of chemical compounds, including antioxidant, anti-inflammatory, and neuroprotective effects. This suggests a potential area of research for 2-Amino-5-ethylpyrazine in exploring its pharmacological properties and therapeutic applications (Naveed et al., 2018).
Safety and Hazards
2-Amino-5-ethylpyrazine is harmful if swallowed or inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
While specific future directions for 2-Amino-5-ethylpyrazine were not found in the search results, one source mentions its use in scientific research, ranging from drug synthesis to flavor enhancers. Another source discusses the importance of identifying technologically relevant papers based on their references, which could be relevant for future research involving 2-Amino-5-ethylpyrazine .
Relevant Papers The search results included references to several papers related to 2-Amino-5-ethylpyrazine. These include papers discussing the anti-inflammatory therapeutic potential and mechanisms of action of monoamine oxidase inhibitors , the versatility of pyrazine derivatives , and an attempt to identify technologically relevant papers based on their references . Another paper discusses the complete synthesis of favipiravir from 2-aminopyrazine .
特性
IUPAC Name |
5-ethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXMRWYSIZIJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621951 | |
| Record name | 5-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-ethylpyrazine | |
CAS RN |
13535-07-4 | |
| Record name | 5-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)




![6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111672.png)


![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)

